molecular formula C9H9NOS B2489008 6-methanesulfinyl-1H-indole CAS No. 1056159-12-6

6-methanesulfinyl-1H-indole

Cat. No.: B2489008
CAS No.: 1056159-12-6
M. Wt: 179.24
InChI Key: BPANCCBGBJWLLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfinyl-1H-indole can be achieved through various methods. One common approach involves the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis utilizes palladium catalysis to form the indole ring system . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methanesulfinyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methanesulfinyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methanesulfinyl-1H-indole involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methanesulfinyl group can also participate in redox reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo various redox reactions, making the compound versatile in different chemical and biological contexts .

Properties

IUPAC Name

6-methylsulfinyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANCCBGBJWLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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